Acelarin Acelarin NUC-1031 is a prodrug form of the anticancer nucleoside analog gemcitabine. NUC-1031 is more lipophilic than gemcitabine and enters cells through passive diffusion. It inhibits the growth of L1210, CEM, MP-2, and BxPC-3 cancer cells in vitro (IC50 = 35, 30, 60, and 40 nM, respectively). NUC-1031 (0.076 mmol/kg) reduces tumor growth in Mia-PaCa-2 and BxPC-3 mouse xenograft models, which are partially responsive and resistant to gemcitabine, respectively.
Acelarin, also known as NUC-1031, is a prodrug form of the anticancer nucleoside analog gemcitabine. NUC-1031 is significantly less dependent on deoxycytidine kinase and on nucleoside transporters, and it is resistant to cytidine deaminase-mediated degradation compared with gemcitabine. NUC-1031 inhibits the growth of L1210, CEM, MP-2, and BxPC-3 cancer cells in vitro (IC50 = 35, 30, 60, and 40 nM, respectively).
Brand Name: Vulcanchem
CAS No.: 840506-29-8
VCID: VC0516905
InChI: InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
SMILES: CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Molecular Formula: C25H27F2N4O8P
Molecular Weight: 580.5 g/mol

Acelarin

CAS No.: 840506-29-8

Cat. No.: VC0516905

Molecular Formula: C25H27F2N4O8P

Molecular Weight: 580.5 g/mol

Purity: 99.33%

* For research use only. Not for human or veterinary use.

Acelarin - 840506-29-8

Specification

CAS No. 840506-29-8
Molecular Formula C25H27F2N4O8P
Molecular Weight 580.5 g/mol
IUPAC Name benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Standard InChI InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
Standard InChI Key NHTKGYOMICWFQZ-KKQYNPQSSA-N
Isomeric SMILES C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
SMILES CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Canonical SMILES CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Structure and Development Rationale

Acelarin’s molecular structure is derived from gemcitabine (22'-deoxy-22',22'-difluorocytidine), with the addition of a benzyl phosphoramidate moiety. This modification confers several advantages:

Chemical Formula: C25H27F2N4O8PC_{25}H_{27}F_2N_4O_8P
Molecular Weight: 580.47 g/mol
CAS Number: 840506-29-8

Key Structural Features:

  • Phosphoramidate Group: Protects the prodrug from enzymatic deactivation by cytidine deaminase (CDA) and enables transporter-independent cellular uptake .

  • Stereochemistry: The (2S)-2-[[(phenoxyphosphoryl)amino]propanoate configuration ensures optimal intracellular release of active metabolites .

Table 1: Comparative Properties of Acelarin and Gemcitabine

PropertyAcelarinGemcitabine
Cellular UptakeNucleoside transporter-independent Dependent on hENT1 transporters
Activation PathwayBypasses deoxycytidine kinase (dCK) Requires dCK phosphorylation
Resistance MechanismsResistant to CDA deamination Susceptible to CDA breakdown

This structural redesign addresses gemcitabine’s limitations, particularly in tumors with low hENT1 expression or upregulated CDA activity .

Mechanism of Action and Preclinical Efficacy

Acelarin’s prodrug design enables direct intracellular delivery of gemcitabine monophosphate (dFdCMP), bypassing the rate-limiting phosphorylation step required for gemcitabine activation. Key pharmacological advantages include:

Metabolic Activation

  • Intracellular Hydrolysis: The phosphoramidate moiety is cleaved by carboxylesterases, releasing dFdCMP, which is subsequently phosphorylated to the active triphosphate form (dFdCTP) .

  • Sustained dFdCTP Levels: Preclinical models demonstrated 24-hour maintenance of dFdCTP concentrations, compared to transient levels with gemcitabine .

Resistance Mitigation

In ovarian cancer cell lines (PE01/PE04), Acelarin achieved cytotoxicity independent of DCK and DCTPP1 expression, biomarkers linked to gemcitabine resistance . Xenograft studies showed a 40% reduction in tumor volume compared to gemcitabine, with minimized weight loss (≤5% vs. 15% for gemcitabine) .

Clinical Trial Landscape

Phase I/II Studies

ProGem1 Trial (NCT01470222):

  • Cohort: 29 patients with advanced solid tumors (ovarian, pancreatic, biliary tract) .

  • Dosing: Weekly IV Acelarin (375–1000 mg/m²) + cisplatin.

  • Results:

    • Objective Response Rate (ORR): 17% (5 partial responses).

    • Disease Control Rate (DCR): 62% (90% in chemotherapy-resistant subgroups) .

    • Safety: Grade 3/4 adverse events included thrombocytopenia (22%) and elevated AST (7%) .

ABC-08 Trial (NCT02351765):

  • Cohort: 21 biliary tract cancer patients .

  • Regimen: Acelarin (625–725 mg/m²) + cisplatin.

  • Outcomes:

    • Median progression-free survival (PFS): 5.4 months.

    • Grade ≥3 neutropenia: 19% .

Phase III Trials and Setbacks

NuTide:121 (NCT04163900):

ACELARATE (ISRCTN16765355):

  • Status: Ongoing phase III trial comparing Acelarin (825 mg/m²) vs. gemcitabine in metastatic pancreatic adenocarcinoma .

  • Target Enrollment: 328 patients; primary endpoint OS .

Future Directions and Challenges

Biomarker-Driven Approaches

  • hENT1-Negative Tumors: Subgroup analyses in ACELARATE aim to identify patients benefiting from Acelarin’s transporter-independent uptake .

  • Combination Therapies: Preclinical synergy with PARP inhibitors in ovarian cancer models suggests potential for synthetic lethality strategies .

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